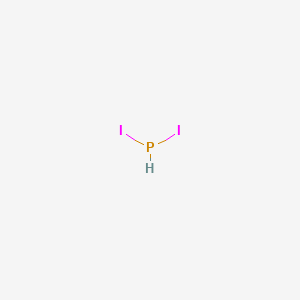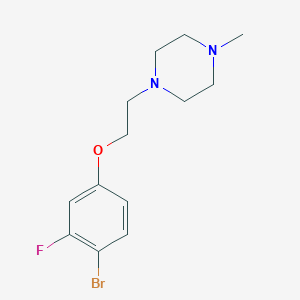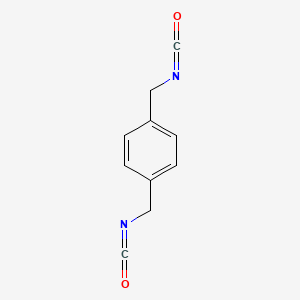
1,4-bis(isocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isocyanic acid, p-xylylene ester: is a chemical compound with the structural formula HNCO It is a derivative of isocyanic acid, which is known for its electrophilic behavior and ability to react with nucleophiles
準備方法
Synthetic Routes and Reaction Conditions: The preparation of isocyanic acid, p-xylylene ester typically involves the reaction of isocyanic acid with p-xylylene. The reaction conditions often require a controlled environment to ensure the stability of the product. Commonly, the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of isocyanic acid, p-xylylene ester may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production process must be carefully monitored to maintain the quality and purity of the compound.
化学反応の分析
Types of Reactions: Isocyanic acid, p-xylylene ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
科学的研究の応用
Isocyanic acid, p-xylylene ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential effects on biological systems, including protein carbamylation.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to protein modification.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of isocyanic acid, p-xylylene ester involves its electrophilic nature, which allows it to react with nucleophiles. This reaction can lead to the formation of stable adducts, which can then undergo further chemical transformations. The molecular targets and pathways involved in these reactions include proteins and other biomolecules, which can be modified through carbamylation.
類似化合物との比較
Cyanic acid (HOCN): An isomer of isocyanic acid with a different structural arrangement.
Fulminic acid (HCNO): Another isomer with distinct chemical properties.
Isofulminic acid (HONC): A less stable isomer of isocyanic acid.
Comparison: Isocyanic acid, p-xylylene ester is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
1014-98-8 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
1,4-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 |
InChIキー |
OHLKMGYGBHFODF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN=C=O)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


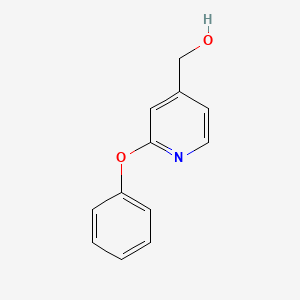
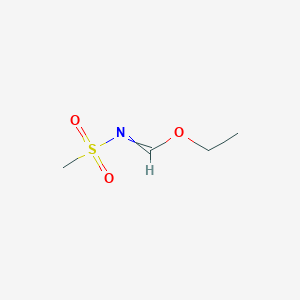
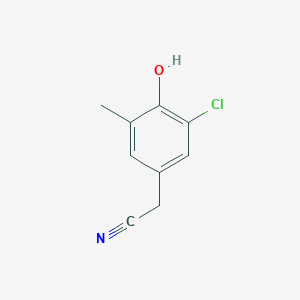
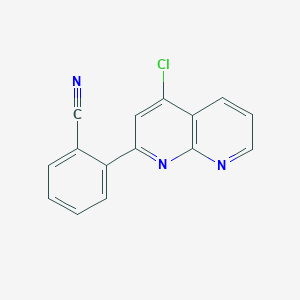
![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
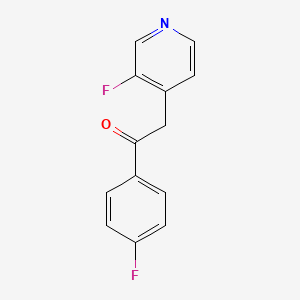
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)

![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)
![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)
